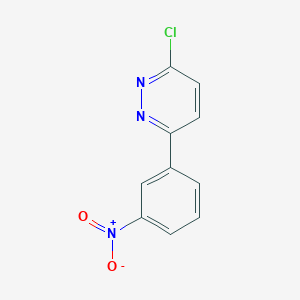

3-Chloro-6-(3-nitrophenyl)pyridazine

Description

The exact mass of the compound 3-Chloro-6-(3-nitrophenyl)pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-6-(3-nitrophenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(3-nitrophenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(3-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAQNZJWWRMXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482735 | |

| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58059-33-9 | |

| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-6-(3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 3-Chloro-6-(3-nitrophenyl)pyridazine. It should be noted that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some information presented is based on data from structurally similar compounds and established chemical principles. All handling of this chemical should be conducted by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

Executive Summary

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound belonging to the pyridazine class. The pyridazine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. This guide summarizes the core chemical identifiers, predicted physicochemical properties, a detailed proposed synthesis protocol, and the general biological context of this compound to support ongoing research and development efforts.

Core Chemical Properties

The fundamental chemical identifiers for 3-Chloro-6-(3-nitrophenyl)pyridazine are well-established. This data is crucial for substance registration, identification, and safety data sheet (SDS) management.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-6-(3-nitrophenyl)pyridazine | N/A |

| CAS Number | 58059-33-9 | N/A |

| Molecular Formula | C₁₀H₆ClN₃O₂ | N/A |

| Molecular Weight | 235.63 g/mol | N/A |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NN=C(C=C2)Cl | N/A |

| InChI Key | Not available in public databases | N/A |

Physicochemical and Safety Data

While specific experimental data for 3-Chloro-6-(3-nitrophenyl)pyridazine is scarce, the following table includes predicted values and data from closely related analogs to provide a comparative reference.

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on related pyridazine structures |

| Melting Point | 159-161 °C | Experimental value for the analog 3-Chloro-6-phenylpyridazine.[1] |

| Boiling Point | Not available | - |

| Solubility | Not available | Expected to be soluble in common organic solvents like DMSO and DMF. |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of the target compound involves two primary stages: the formation of the pyridazinone ring followed by a chlorination step.

Caption: Proposed two-step synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from procedures for structurally similar pyridazines and should be optimized for this specific synthesis.[3][4]

Step 1: Synthesis of 6-(3-Nitrophenyl)pyridazin-3(2H)-one

-

To a solution of 4-(3-nitrophenyl)-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

-

Wash the collected solid with cold water and dry under vacuum to yield the crude 6-(3-nitrophenyl)pyridazin-3(2H)-one.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified intermediate.

Step 2: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 6-(3-nitrophenyl)pyridazin-3(2H)-one (1 equivalent) from Step 1.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the product precipitates.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-Chloro-6-(3-nitrophenyl)pyridazine.

Predicted Spectral Data

While experimental spectra are not available, the following characteristics can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on both the pyridazine and the nitrophenyl rings.

-

¹³C NMR: The spectrum would display signals for the ten carbon atoms. Carbons attached to the electronegative nitrogen and chlorine atoms in the pyridazine ring would appear at the lower field.

-

IR Spectroscopy: Characteristic absorption bands are expected for C=N and C=C stretching vibrations of the aromatic rings, C-Cl stretching, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 235 and an isotope peak (M+2) at m/z 237 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Biological Activity and Drug Development Context

Specific biological studies on 3-Chloro-6-(3-nitrophenyl)pyridazine have not been identified in the literature. However, the pyridazine scaffold is a key structural motif in many biologically active compounds.

General Biological Activities of Pyridazine Derivatives

Pyridazine derivatives have been reported to possess a wide array of pharmacological activities, making them attractive scaffolds for drug discovery.[5][6][7] The functionalization of the pyridazine ring allows for the modulation of its physicochemical properties and biological targets.

Caption: Relationship between the Pyridazine scaffold and its diverse biological activities.

-

Anticancer Activity: Many pyridazine derivatives have been investigated as potential anticancer agents. They can act through various mechanisms, including the inhibition of kinases such as c-Jun N-terminal kinase (JNK1), which is involved in cell proliferation and survival pathways.[8]

-

Antimicrobial Activity: The pyridazine nucleus is a component of various compounds synthesized and tested for their antibacterial and antifungal properties.[8]

-

Other Activities: The pyridazine scaffold has also been associated with anti-inflammatory, cardiovascular, and central nervous system activities.[8]

Given that 3-Chloro-6-(3-nitrophenyl)pyridazine combines the pyridazine core with a chloro-substituent (a common reactive handle for further derivatization) and a nitrophenyl group (a known pharmacophore in some contexts), it represents a compound of interest for screening in various biological assays, particularly in oncology and infectious disease research. Further studies are required to elucidate its specific biological profile and mechanism of action.

References

- 1. 3-クロロ-6-フェニルピリダジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Chloro-6-(3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chloro-6-(3-nitrophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for this exact molecule, this guide incorporates information from closely related pyridazine derivatives to provide a foundational understanding of its potential properties, synthesis, and biological applications.

Core Compound Identification

The fundamental chemical identity of the subject compound is as follows:

-

Chemical Name: 3-Chloro-6-(3-nitrophenyl)pyridazine

-

Molecular Weight: 235.62 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58059-33-9 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 235.62 g/mol | [1] |

| Purity Specification | Typically ≥95% | [1] |

| Long-Term Storage | Store in a cool, dry place | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-chloro-6-aryl-pyridazines typically involves the chlorination of a corresponding pyridazinone precursor. While a specific protocol for the 3-nitrophenyl variant is not detailed in the provided literature, a general and widely applicable methodology can be described.

General Synthesis of 3-Chloro-6-aryl-pyridazines

The key step is the conversion of a 6-aryl-3(2H)-pyridazinone to its 3-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask suitable for reflux, place the 6-(3-nitrophenyl)-3(2H)-pyridazinone precursor (1 equivalent).

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, to the flask. This step should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for a period of 2 to 7 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[4][5]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and with vigorous stirring, pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. The product may precipitate out of the aqueous solution.

-

Purification: Collect the crude product by filtration. Wash the solid with cold water to remove any remaining acids. The product can then be further purified by recrystallization from an appropriate solvent (e.g., ethanol, benzene) to yield the final 3-Chloro-6-(3-nitrophenyl)pyridazine.[5]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The pyridazine and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets.[6][7] Derivatives have shown extensive pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[8][9][10]

While specific signaling pathways for 3-Chloro-6-(3-nitrophenyl)pyridazine are not documented, analogs have shown activity as:

-

GABA-A Receptor Antagonists: Certain pyridazine derivatives act as antagonists at the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[11]

-

Microglial Activation Inhibitors: Related aminopyridazine compounds have been shown to inhibit the activation of microglia, suggesting a potential role in neuroinflammatory pathways.[11]

-

Anticancer Agents: The pyridazine core is being investigated for its potential to target signaling pathways involved in cancer cell proliferation.[8]

Table 2: Biological Activities of Related Pyridazine Derivatives

| Compound ID | Structure | Target | Activity Metric | Value | Reference |

| SR 95531 (Gabazine) | 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazine | GABA-A Receptor Antagonist | Kᵢ | 0.15 µM | [11] |

| SR 42641 | 3-amino-6-(4-chlorophenyl)pyridazine derivative | GABA-A Receptor Antagonist | Kᵢ | 0.28 µM | [11] |

| Compound S5 | Pyridazinobenzylpiperidine derivative | MAO-B Inhibition | IC₅₀ | 0.203 µM | [11] |

| Generic Aminopyridazine | 3-Amino-6-phenylpyridazine derivative | Microglial Activation (IL-6 release) | Inhibition | - | [11] |

Logical Relationship Diagram: From Scaffold to Application

Caption: Logical flow from the core pyridazine scaffold to potential therapeutic uses.

Conclusion

3-Chloro-6-(3-nitrophenyl)pyridazine, identified by CAS number 58059-33-9 , is a member of the pharmacologically significant pyridazine family. While direct experimental data on this specific compound is limited, the established synthetic routes and diverse biological activities of its analogs make it a compound of high interest for further investigation. Its versatile chloro-substituent provides a reactive handle for the synthesis of diverse compound libraries aimed at various therapeutic targets, particularly within the realms of neuropharmacology and oncology. Researchers are encouraged to use the provided general protocols as a starting point for the synthesis and exploration of this and related compounds.

References

- 1. 58059-33-9 3-Chloro-6-(3-nitrophenyl)pyridazine AKSci 5270BB [aksci.com]

- 2. Pyridazine, 3-chloro-6-(3-nitrophenyl)- CAS#: 58059-33-9 [chemicalbook.com]

- 3. 3-CHLORO-6-(3-NITROPHENYL)PYRIDAZINE - CAS:58059-33-9 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 4. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. benchchem.com [benchchem.com]

Molecular Weight Determination of 3-Chloro-6-(3-nitrophenyl)pyridazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise determination of the molecular weight of 3-Chloro-6-(3-nitrophenyl)pyridazine. The calculation is based on its molecular formula and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Formula and Weight Calculation

The chemical formula for 3-Chloro-6-(3-nitrophenyl)pyridazine is C₁₀H₆ClN₃O₂. This formula is identical to its isomer, 3-Chloro-6-(4-nitrophenyl)pyridazine.[1] The molecular weight is the sum of the atomic weights of all atoms in the molecule.

The standard atomic weights for the elements are:

For the purpose of this calculation, the conventional atomic weights are used: C (12.011), H (1.008), Cl (35.453), N (14.007), and O (15.999).[17][18][19]

The following table summarizes the calculation of the molecular weight.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Conventional Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | [12.0096, 12.0116] | 12.011 | 120.11 |

| Hydrogen | H | 6 | [1.00784, 1.00811] | 1.008 | 6.048 |

| Chlorine | Cl | 1 | [35.446, 35.457] | 35.453[20][21] | 35.453 |

| Nitrogen | N | 3 | [14.00643, 14.00728] | 14.007 | 42.021 |

| Oxygen | O | 2 | [15.99903, 15.99977] | 15.999 | 31.998 |

| Total | Molecular Weight | 235.63 g/mol |

The calculated molecular weight of 3-Chloro-6-(3-nitrophenyl)pyridazine is 235.63 g/mol .

Note on Additional Requirements

The request for an in-depth technical guide, detailed experimental protocols, and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. Such documentation would be relevant for experimental studies involving the synthesis, characterization, or biological activity of the compound, which are beyond the scope of this fundamental calculation.

References

- 1. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Chlorine - Wikipedia [en.wikipedia.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. byjus.com [byjus.com]

- 19. Oxygen, atomic [webbook.nist.gov]

- 20. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 21. quora.com [quora.com]

Elucidation of the Chemical Structure of 3-Chloro-6-(3-nitrophenyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-chloro-6-(3-nitrophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, predicted spectroscopic data, and detailed experimental protocols for its characterization. The information is presented to aid researchers in the synthesis, identification, and potential application of this and related pyridazine derivatives.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of their chemical and biological properties. The title compound, 3-chloro-6-(3-nitrophenyl)pyridazine, incorporates a chloro group and a nitrophenyl moiety, which are expected to influence its reactivity and potential as a scaffold in drug discovery. This guide details the analytical methodologies required to unequivocally determine its chemical structure.

Synthesis and Reaction Mechanism

A plausible synthetic route for 3-chloro-6-(3-nitrophenyl)pyridazine involves the chlorination of the corresponding pyridazinone precursor. This common method for synthesizing chloropyridazines is efficient and proceeds via a well-established mechanism.

Proposed Synthesis Workflow

The synthesis commences with the reaction of 3-nitroacetophenone with glyoxylic acid to form an intermediate, which is then cyclized with hydrazine to yield 6-(3-nitrophenyl)pyridazin-3(2H)-one. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one A mixture of 3-nitroacetophenone (1 eq.), glyoxylic acid (1.1 eq.), and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 6-(3-nitrophenyl)pyridazin-3(2H)-one.

Step 2: Synthesis of 3-chloro-6-(3-nitrophenyl)pyridazine 6-(3-nitrophenyl)pyridazin-3(2H)-one (1 eq.) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) with stirring at 0 °C. The reaction mixture is then heated to reflux for 3-4 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 3-chloro-6-(3-nitrophenyl)pyridazine.

Structure Elucidation

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-chloro-6-(3-nitrophenyl)pyridazine. These predictions are based on the analysis of structurally similar compounds and known substituent effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.80 | t | ~2.0 | 1H | H-2' (nitrophenyl) |

| ~8.40 | ddd | ~8.0, 2.0, 1.0 | 1H | H-4' (nitrophenyl) |

| ~8.25 | d | ~9.0 | 1H | H-5 (pyridazine) |

| ~8.15 | ddd | ~8.0, 2.0, 1.0 | 1H | H-6' (nitrophenyl) |

| ~7.75 | t | ~8.0 | 1H | H-5' (nitrophenyl) |

| ~7.65 | d | ~9.0 | 1H | H-4 (pyridazine) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-6 (pyridazine) |

| ~152.0 | C-3 (pyridazine) |

| ~148.5 | C-3' (nitrophenyl) |

| ~136.0 | C-1' (nitrophenyl) |

| ~132.0 | C-6' (nitrophenyl) |

| ~130.0 | C-5' (nitrophenyl) |

| ~129.0 | C-5 (pyridazine) |

| ~127.0 | C-4 (pyridazine) |

| ~124.0 | C-4' (nitrophenyl) |

| ~122.0 | C-2' (nitrophenyl) |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600 | Medium | C=N stretching (pyridazine) |

| ~1580 | Medium | C=C stretching (aromatic) |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~850 | Strong | C-Cl stretching |

| ~750 | Strong | C-H bending (aromatic) |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 235/237 | ~100/33 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |

| 205 | Moderate | [M-NO]⁺ |

| 189 | Moderate | [M-NO₂]⁺ |

| 154 | High | [M-NO₂-Cl]⁺ |

| 127 | Moderate | [C₆H₄N₂]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Logic of Structure Elucidation

The elucidation of the structure of 3-chloro-6-(3-nitrophenyl)pyridazine is a logical process that integrates information from various spectroscopic methods.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are in Hertz (Hz). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.

Potential Biological Significance

While no specific biological activity has been reported for 3-chloro-6-(3-nitrophenyl)pyridazine, the pyridazine scaffold is a well-known pharmacophore. Derivatives of pyridazine have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Some pyridazine derivatives have shown potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity: The pyridazine ring is present in several compounds with antibacterial and antifungal properties.

-

Cardiovascular Effects: Certain pyridazine derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and antiplatelet activities.

The presence of the nitro group and the chloro substituent in 3-chloro-6-(3-nitrophenyl)pyridazine makes it an interesting candidate for further investigation into its potential biological activities.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of 3-chloro-6-(3-nitrophenyl)pyridazine. By employing a combination of synthetic chemistry and modern analytical techniques, the unambiguous determination of its chemical structure can be achieved. The predicted spectroscopic data and detailed experimental protocols provided herein serve as a valuable resource for researchers working with this and related compounds. Further investigation into the biological activities of this molecule is warranted, given the established pharmacological importance of the pyridazine scaffold.

A Technical Guide to the Physical and Chemical Properties of 3-Chloro-6-arylpyridazines

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic methodologies, and biological relevance of 3-Chloro-6-arylpyridazines. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data into structured formats, details experimental protocols, and visualizes complex relationships to facilitate understanding and application in a research context.

Physicochemical Properties

The physicochemical properties of 3-Chloro-6-arylpyridazines vary based on the nature of the aryl substituent. The core pyridazine structure imparts specific characteristics, while the aryl group modulates properties like melting point, boiling point, and solubility. Below is a summary of reported quantitative data for several representative compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 3-Chloro-6-phenylpyridazine | C₁₀H₇ClN₂ | 190.63[1] | 159-161[2] | 375[2] | 1.245[2] | 10.3 µg/mL (at pH 7.4)[1] |

| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56[3] | 58-62 | N/A | N/A | N/A |

| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56[4] | N/A | N/A | N/A | N/A |

| 3-Chloro-6-cyclopropylpyridazine | C₇H₇ClN₂ | 154.60[5] | N/A | 305.7 (at 760 mmHg)[5] | N/A | N/A |

| 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine | C₁₀H₅Cl₂N₃O₂ | 286.08 | N/A | N/A | N/A | N/A |

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 3-Chloro-6-arylpyridazines. Various techniques are employed to confirm the identity and purity of these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts provide detailed information about the electronic environment of the hydrogen and carbon atoms.[6]

-

Infrared (IR) Spectroscopy : FT-IR and FT-Raman spectra are used to identify characteristic functional groups and vibrational modes within the molecule.[6] The NIST WebBook also contains IR spectral data for derivatives like 3-chloro-6-methoxypyridazine.[4]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation.[3]

-

UV-Visible Spectroscopy : The UV-Vis absorption spectrum, typically recorded in a solvent like methanol, provides information about the electronic transitions within the molecule.[6]

-

X-ray Crystallography : For crystalline solids, X-ray diffraction provides precise data on bond lengths, angles, and the three-dimensional arrangement of atoms in the crystal lattice. Detailed crystal data has been reported for derivatives such as 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[7][8]

Chemical Reactivity and Synthesis

The reactivity of the 3-chloro-6-arylpyridazine scaffold is dominated by the chlorine atom at the 3-position, which is susceptible to nucleophilic substitution, and the pyridazine ring, which can be functionalized via cross-coupling reactions.

Key Reactions:

-

Nucleophilic Aromatic Substitution : The electron-deficient nature of the pyridazine ring facilitates the displacement of the C3-chloro substituent by a variety of nucleophiles. This is a common strategy for introducing amines, hydrazines, and other functional groups. For instance, reacting a 3-chloro derivative with hydrazine hydrate yields a 3-hydrazinylpyridazine.[9][10]

-

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a powerful and widely used method for forming the C-C bond between the pyridazine core (at the 6-position) and the aryl group. It typically involves the coupling of a 6-halopyridazine with an arylboronic acid.[11][12] This reaction is fundamental to the synthesis of the target 3-Chloro-6-arylpyridazine library.

Caption: Key synthetic transformations for functionalizing the pyridazine core.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and study of these compounds. The following are representative methodologies adapted from the literature.

Protocol 4.1: General Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Coupling[13][14]

-

Reaction Setup : In a suitable reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents). Add a solvent mixture, typically DME and water.

-

Degassing : Bubble an inert gas, such as argon or nitrogen, through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reaction : Heat the reaction mixture to a temperature between 80-100 °C. Stir vigorously and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure 3-amino-6-arylpyridazine.[11]

Protocol 4.2: Synthesis of 3-Hydrazino and 3-Amino Derivatives[11][12]

Step A: Synthesis of 3-Hydrazinyl Derivative

-

Reaction Setup : In a round-bottom flask, mix the 3-chloro-6-arylpyridazine (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Reaction : Heat the mixture to reflux for 1.5-2 hours.

-

Work-up : Cool the reaction mixture. The solid product should precipitate.

-

Purification : Collect the solid by filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent like an isopropanol-isopropyl ether mixture to yield the pure 3-hydrazinyl-6-arylpyridazine.[9]

Step B: Synthesis of 3-Amino Derivative (from Hydrazinyl intermediate)

-

Reaction Setup : Dissolve the 3-hydrazinyl derivative (1 equivalent) in a suitable solvent such as methanol.

-

Catalyst Addition : Carefully add a catalytic amount of Raney Nickel to the solution.

-

Reaction : Hydrogenate the mixture in a suitable apparatus under a pressure of 5 atmospheres for approximately 48 hours.

-

Work-up : After the reaction is complete, carefully filter off the Raney Nickel catalyst.

-

Purification : Evaporate the solvent under reduced pressure and recrystallize the residue from an isopropanol-isopropyl ether mixture to obtain the final 3-amino-6-arylpyridazine.[9]

Caption: A typical workflow from chemical synthesis to final product analysis.

Biological Activity and Signaling Pathways

Derivatives of 3-Chloro-6-arylpyridazine are of significant interest in medicinal chemistry due to their wide range of biological activities. They have been investigated as potential antimicrobial, antifungal, anti-inflammatory, and antitubercular agents.[10][13]

A key area of application is in the development of kinase inhibitors for therapeutic use.[14] For example, certain pyridazine derivatives have been shown to inhibit kinases like p38 MAP kinase, which is involved in inflammatory responses.[14] The general mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. Other signaling pathways potentially modulated by pyridazine derivatives include the EGFR and JNK pathways.[10]

Caption: Mechanism of action for pyridazine derivatives as kinase inhibitors.

References

- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-Phenylpyridazine [myskinrecipes.com]

- 3. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 5. 3-Chloro-6-cyclopropylpyridazine [myskinrecipes.com]

- 6. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Chloro-6-(3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 3-Chloro-6-(3-nitrophenyl)pyridazine. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is 3-Chloro-6-(3-nitrophenyl)pyridazine .

| Identifier | Value |

| IUPAC Name | 3-Chloro-6-(3-nitrophenyl)pyridazine |

| CAS Number | 58059-33-9 |

| Molecular Formula | C₁₀H₆ClN₃O₂ |

| Molecular Weight | 235.63 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(NN=C2)Cl |

Synthesis and Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This step involves the reaction of a suitable keto-acid with hydrazine hydrate. The keto-acid precursor, 4-(3-nitrophenyl)-4-oxobutanoic acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

Experimental Protocol:

-

Preparation of 4-(3-nitrophenyl)-4-oxobutanoic acid:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), add succinic anhydride portion-wise at a controlled temperature.

-

Add nitrobenzene dropwise to the reaction mixture.

-

Heat the mixture and maintain it at a specific temperature for several hours to drive the reaction to completion.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate, 4-(3-nitrophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.

-

-

Cyclization to 6-(3-nitrophenyl)pyridazin-3(2H)-one:

-

Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the product, 6-(3-nitrophenyl)pyridazin-3(2H)-one, will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

-

Step 2: Chlorination to 3-Chloro-6-(3-nitrophenyl)pyridazine

The pyridazinone from the previous step is converted to the target chloro-derivative using a chlorinating agent.

Experimental Protocol:

-

Chlorination Reaction:

-

To a flask containing 6-(3-nitrophenyl)pyridazin-3(2H)-one, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.

-

Heat the reaction mixture under reflux for a few hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the crude 3-Chloro-6-(3-nitrophenyl)pyridazine by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final compound.

-

Synthesis Workflow Diagram

Caption: General synthetic route for 3-Chloro-6-(3-nitrophenyl)pyridazine.

Physicochemical Properties

Experimental data for 3-Chloro-6-(3-nitrophenyl)pyridazine is not extensively reported. The following table includes data for the parent compound, 3-chloro-6-phenylpyridazine, to provide a reference point for expected properties.

| Property | 3-chloro-6-phenylpyridazine | 3-Chloro-6-(3-nitrophenyl)pyridazine (Predicted) |

| Melting Point | 159-161 °C[1] | Likely higher due to the polar nitro group |

| Boiling Point | Not available | Predicted to be > 400 °C |

| Solubility | 10.3 µg/mL in water at pH 7.4[2] | Expected to have low aqueous solubility |

| Appearance | Solid[1] | Expected to be a crystalline solid |

Potential Biological Activities

While specific biological studies on 3-Chloro-6-(3-nitrophenyl)pyridazine are limited, the pyridazine and pyridazinone scaffolds are known to be pharmacologically active. Derivatives have shown a broad spectrum of activities, suggesting potential avenues for research into this specific compound.

-

Anticancer Activity: Many pyridazine derivatives have been investigated for their anticancer properties.[3] They can act through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The presence of a nitro group can sometimes enhance cytotoxic activity against tumor cells.

-

Antimicrobial and Antifungal Activity: The pyridazine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[3] The electron-withdrawing nature of the chloro and nitro substituents may contribute to potential activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Some pyridazinone derivatives have demonstrated anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).

Potential Biological Action Pathway

Caption: Overview of potential therapeutic targets for pyridazine compounds.

References

An In-depth Technical Guide to the Safe Handling and Potential Applications of 3-Chloro-6-(3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available data for structurally related compounds. As of the date of this guide, a specific Safety Data Sheet (SDS) for 3-Chloro-6-(3-nitrophenyl)pyridazine has not been identified in publicly available databases. Therefore, all handling, safety, and disposal procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. The information herein is intended for use by technically qualified individuals trained in handling experimental chemicals.

Introduction

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chloro group and a 3-nitrophenyl group. The pyridazine scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a nitroaromatic group suggests potential applications in drug discovery, as this moiety is found in various bioactive molecules.[4] This guide provides a detailed summary of the inferred safety and handling procedures, potential synthetic approaches, and possible biological significance of this compound to aid researchers in its safe and effective use.

Safety and Handling

Given the absence of a specific SDS, the safety protocols for 3-Chloro-6-(3-nitrophenyl)pyridazine must be extrapolated from data on similar chemical structures, such as other chlorinated pyridazines and nitroaromatic compounds. The primary hazards associated with compounds of this type include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or absorbed through the skin.[5][6] Aromatic nitro compounds, in particular, should be handled with care due to the risk of methemoglobinemia.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling 3-Chloro-6-(3-nitrophenyl)pyridazine. The following table summarizes the recommended PPE.[7][8][9][10]

| PPE Category | Item | Specification |

| Respiratory Protection | Respirator | For handling solids and potential dust, a NIOSH-approved N95 or P95 particulate respirator is recommended. For operations that may generate vapors, an organic vapor cartridge should be added.[7] |

| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Latex gloves are not recommended.[8] |

| Eye and Face Protection | Safety Goggles/Face Shield | Chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. A face shield should be worn when there is a significant risk of splashing.[7] |

| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is advised. |

Engineering Controls and Emergency Procedures

Ventilation: All manipulations of 3-Chloro-6-(3-nitrophenyl)pyridazine should be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]

Emergency Procedures:

-

Spills: In case of a spill, evacuate the area and prevent the spread of the material. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7] Absorbent materials like sand or vermiculite can be used for solutions.[9]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][8]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

-

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8][9] The container should be tightly sealed.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[7]

Experimental Protocols

Proposed Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

A potential synthesis could involve the reaction of a suitable pyridazinone precursor with a chlorinating agent. A similar procedure is documented for the synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazines.[11]

Reaction Scheme:

6-(3-nitrophenyl)-3(2H)-pyridazinone + POCl₃ → 3-Chloro-6-(3-nitrophenyl)pyridazine

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃).

-

Addition of Reactant: Slowly add 6-(3-nitrophenyl)-3(2H)-pyridazinone to the flask. The reaction is likely exothermic and may require cooling.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The product may precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

A similar chlorination reaction has been reported for the synthesis of the constitutional isomer, 3-chloro-6-(4-nitrophenyl)pyridazine, using trichlorophosphate and N,N-dimethyl-aniline at 130°C for 7 hours.[12]

Characterization Methods

The structure and purity of the synthesized 3-Chloro-6-(3-nitrophenyl)pyridazine should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl and pyridazine rings. |

| ¹³C NMR | Carbon signals corresponding to the pyridazine and nitrophenyl rings. |

| FT-IR | Characteristic peaks for C-Cl, C=N, N-N, and NO₂ functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | A sharp melting point range, indicative of purity. |

Spectral data for related compounds like 3-chloro-6-methoxypyridazine and 3-amino-6-chloro-pyridazine can serve as a reference for interpreting the spectra.[13][14][15][16]

Potential Biological Activity and Signaling Pathways

Pyridazine and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The nitrophenyl moiety is also a common feature in many biologically active compounds, often acting as a key pharmacophore.[4] For instance, N-(4-nitrophenyl)pyridin-2-amine derivatives have shown potent kinase inhibitory activity, targeting pathways involved in cell cycle regulation and signal transduction.[4]

Given the structural motifs present in 3-Chloro-6-(3-nitrophenyl)pyridazine, it is plausible that this compound could exhibit inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases.

Below is a generalized diagram of a kinase signaling pathway that could potentially be modulated by a compound like 3-Chloro-6-(3-nitrophenyl)pyridazine.

Caption: Potential mechanism of action via kinase inhibition.

Experimental and Safety Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of 3-Chloro-6-(3-nitrophenyl)pyridazine and the necessary safety and handling workflow.

Caption: General synthetic and characterization workflow.

Caption: Safety workflow for handling the compound.

Conclusion

While 3-Chloro-6-(3-nitrophenyl)pyridazine is a compound of interest for its potential applications in medicinal chemistry and drug development, the lack of specific safety and toxicological data necessitates a highly cautious approach to its handling. By adhering to the stringent safety protocols outlined in this guide, based on data from analogous compounds, researchers can minimize risks. The proposed synthetic and characterization methods provide a framework for obtaining and verifying this compound for further investigation into its biological properties. Future studies are warranted to fully elucidate the safety profile and therapeutic potential of 3-Chloro-6-(3-nitrophenyl)pyridazine.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. ethz.ch [ethz.ch]

- 11. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 12. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 13. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

Stability of the 3-Nitrophenylpyridazine Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-nitrophenylpyridazine moiety is a significant heterocyclic scaffold in medicinal chemistry, integrating the electron-withdrawing properties of a nitro group on a phenyl ring with the unique electronic and steric characteristics of a pyridazine system. The stability of this core structure is a critical determinant of its suitability as a pharmacophore, influencing the shelf-life, safety, and efficacy of any potential drug candidate. This technical guide provides a comprehensive overview of the anticipated stability profile of the 3-nitrophenylpyridazine moiety, based on established principles of chemical stability and data from related molecular structures. It outlines detailed methodologies for forced degradation studies and presents illustrative data to guide researchers in designing and interpreting stability protocols.

Physicochemical Properties and Predicted Stability

The 3-nitrophenylpyridazine moiety combines two key structural features that dictate its chemical reactivity and stability: the pyridazine ring and the nitrophenyl group.

-

Pyridazine Ring: This 1,2-diazine is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency can render the ring susceptible to nucleophilic attack, particularly under harsh conditions. The adjacent nitrogen atoms also create a significant dipole moment, influencing solubility and intermolecular interactions.[1] The pyridazine ring itself is generally stable, but its reactivity can be modulated by substituents.

-

Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The nitro group itself can be susceptible to reduction under certain conditions.

The combination of these two systems suggests that the 3-nitrophenylpyridazine moiety will have a complex stability profile, with potential degradation pathways involving both the heterocyclic and the aromatic rings.

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule and identifying potential degradation products.[2] The following protocols are standard methodologies applied in the pharmaceutical industry.

Hydrolytic Degradation

-

Objective: To assess the stability of the moiety in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of the compound (typically 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.[3]

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of the moiety to oxidation.

-

Protocol:

-

Prepare a solution of the compound (1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Add a solution of an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw aliquots at specified time points.

-

Analyze the samples by a stability-indicating HPLC method. The degradation of nitrogen-heterocyclic compounds by such methods has been previously documented.[4]

-

Thermal Degradation

-

Objective: To assess the stability of the solid form of the compound at elevated temperatures.

-

Protocol:

-

Place a known amount of the solid compound in a controlled temperature environment (e.g., an oven at 70°C).

-

Expose the sample for a defined period (e.g., up to 14 days).

-

At specified time points, dissolve a portion of the sample in a suitable solvent.

-

Analyze by a stability-indicating HPLC method.

-

For more detailed analysis, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and phase transitions.[5][6]

-

Photolytic Degradation

-

Objective: To determine the light sensitivity of the moiety.

-

Protocol:

-

Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common setup is a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Expose the samples for a defined duration.

-

Analyze the samples at appropriate time points using a stability-indicating HPLC method. The photodegradation rate of pyridazine has been observed to be slower than that of pyridine and pyrazine.

-

Anticipated Stability Profile and Degradation Pathways

Hydrolytic Stability

The pyridazine ring is generally stable to hydrolysis. However, extreme pH and high temperatures could potentially lead to ring-opening or other transformations. The C-N bond between the phenyl and pyridazine rings is expected to be robust.

Table 1: Illustrative Hydrolytic Degradation Data for 3-Nitrophenylpyridazine

| Condition | Time (hours) | Assay (%) of Parent Compound | Major Degradants (% Peak Area) |

| 0.1 N HCl (60°C) | 0 | 100.0 | - |

| 24 | 99.5 | Degradant A (0.3%) | |

| 168 | 97.2 | Degradant A (2.1%), Degradant B (0.5%) | |

| Water (60°C) | 168 | 99.8 | - |

| 0.1 N NaOH (60°C) | 0 | 100.0 | - |

| 24 | 98.1 | Degradant C (1.5%) | |

| 168 | 92.5 | Degradant C (5.8%), Degradant D (1.2%) |

Oxidative Stability

The nitrogen atoms of the pyridazine ring are potential sites for N-oxidation. The nitro group is generally stable to oxidation but can influence the reactivity of the aromatic ring.

Table 2: Illustrative Oxidative Degradation Data for 3-Nitrophenylpyridazine

| Condition | Time (hours) | Assay (%) of Parent Compound | Major Degradants (% Peak Area) |

| 3% H₂O₂ (RT) | 0 | 100.0 | - |

| 8 | 91.3 | N-oxide A (6.5%), N-oxide B (1.8%) | |

| 24 | 84.7 | N-oxide A (11.2%), N-oxide B (3.5%) |

Thermal Stability

Nitroaromatic compounds can be energetic and may decompose exothermically at high temperatures. The stability of heterocyclic compounds is also influenced by their substituents.[5] TGA/DSC analysis would be crucial for a comprehensive understanding.

Table 3: Illustrative Thermal Degradation Data for 3-Nitrophenylpyridazine (Solid State)

| Condition | Time (days) | Assay (%) of Parent Compound | Major Degradants (% Peak Area) |

| 70°C | 0 | 100.0 | - |

| 7 | 99.6 | Minor Degradant E (0.2%) | |

| 14 | 99.1 | Minor Degradant E (0.6%) |

Photostability

Nitroaromatic compounds are known to be photoreactive, and their degradation can proceed via complex radical pathways. The pyridazine ring may also contribute to light absorption and subsequent degradation.

Table 4: Illustrative Photolytic Degradation Data for 3-Nitrophenylpyridazine

| Sample | Exposure | Assay (%) of Parent Compound | Major Degradants (% Peak Area) |

| Solid | Dark Control | 99.9 | - |

| Light Exposed | 96.5 | Photodegradant F (2.8%) | |

| Solution | Dark Control | 99.8 | - |

| Light Exposed | 88.2 | Photodegradant G (7.5%), Photodegradant H (3.1%) |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and logical relationships in stability studies.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides | MDPI [mdpi.com]

Methodological & Application

Application Notes: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-cancer, and anti-inflammatory properties.[1][2] The title compound serves as a crucial intermediate for the synthesis of more complex molecules, where the chloro-substituent can be readily displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing two reactive sites for further functionalization. This allows for the creation of diverse chemical libraries for drug discovery and development.

General Reaction Scheme

The most common and efficient synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine involves the chlorination of its corresponding pyridazinone precursor, 6-(3-nitrophenyl)pyridazin-3(2H)-one. This reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol details the synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine from 6-(3-nitrophenyl)pyridazin-3(2H)-one. The procedure is analogous to methods used for similar pyridazine structures.[3]

Materials and Reagents

-

6-(3-nitrophenyl)pyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice

-

Water (deionized)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure

-

Reaction Setup: In a round-bottom flask, suspend 6-(3-nitrophenyl)pyridazin-3(2H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents). The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.[4]

-

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-7 hours).

-

Quenching: After completion, cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralization: The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure 3-Chloro-6-(3-nitrophenyl)pyridazine.[3]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of aryl-chloropyridazines based on analogous procedures.[3]

| Parameter | Value | Notes |

| Precursor | 6-(3-nitrophenyl)pyridazin-3(2H)-one | - |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Used in excess |

| Reaction Temperature | ~110 °C | Reflux conditions |

| Reaction Time | 4 - 7 hours | Monitor by TLC |

| Crude Yield | >90% | Typically high for this type of reaction |

| Purified Yield | 75 - 85% | After recrystallization or chromatography |

| Appearance | Off-white to yellow solid | - |

Visualizations

Chemical Reaction Scheme

The diagram below illustrates the chlorination of the pyridazinone precursor to the final product.

Caption: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine.

Experimental Workflow

This diagram outlines the key steps of the experimental protocol, from reaction to purification.

Caption: Workflow for the synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine.

References

- 1. scholarena.com [scholarena.com]

- 2. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 4. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

Detailed Synthesis Protocol for 3-Chloro-6-(3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine, a valuable building block in medicinal chemistry and materials science. The protocol is divided into a two-step reaction sequence, complete with detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine is achieved through a reliable two-step process. The first step involves the condensation of a γ-keto acid with hydrazine to form the pyridazinone ring system. The subsequent step is a chlorination reaction that converts the pyridazinone intermediate into the final product.

Quantitative Data Summary

| Step | Reactant(s) | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-(3-nitrophenyl)-4-oxobutanoic acid | 6-(3-nitrophenyl)pyridazin-3(2H)-one | Hydrazine hydrate | Ethanol | Reflux | 4 | High |

| 2 | 6-(3-nitrophenyl)pyridazin-3(2H)-one | 3-Chloro-6-(3-nitrophenyl)pyridazine | Phosphorus oxychloride (POCl₃) | N/A (POCl₃ as solvent) | 100-110 | 2-4 | Good |

Note: Yields are reported as "High" or "Good" based on typical outcomes for these reaction types. Specific yields may vary depending on the reaction scale and purification methods.

Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This procedure outlines the formation of the pyridazinone intermediate through the cyclization of a γ-keto acid with hydrazine.

Materials:

-

4-(3-nitrophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 equivalent) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product, 6-(3-nitrophenyl)pyridazin-3(2H)-one, in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

This protocol details the chlorination of the pyridazinone intermediate to yield the final product.[1]

Materials:

-

6-(3-nitrophenyl)pyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and reactive phosphorus oxychloride.

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-(3-nitrophenyl)pyridazin-3(2H)-one (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. POCl₃ can act as both the reagent and the solvent.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully, pour the cooled reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be done with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3-Chloro-6-(3-nitrophenyl)pyridazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizing the Synthesis

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

Caption: Reaction scheme for the synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one.

Caption: Reaction scheme for the chlorination to form 3-Chloro-6-(3-nitrophenyl)pyridazine.

Caption: Overall experimental workflow for the synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine.

References

Application Notes and Protocols for the Synthesis of 6-Arylpyridazines via Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds. This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The synthesis of 6-arylpyridazines, a key scaffold in many biologically active molecules, is frequently achieved through this reaction.

These application notes provide a summary of catalytic systems and detailed experimental protocols for the synthesis of 6-arylpyridazines using the Suzuki coupling reaction.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is crucial for the successful outcome of the Suzuki coupling reaction, influencing yield, selectivity, and reaction time. Below is a summary of various catalytic systems employed in the synthesis of 6-arylpyridazines and related compounds.

Table 1: Catalytic Systems for the Suzuki Coupling of Chloro- and Bromopyridazines with Arylboronic Acids